Tetradeca-11,13-dien-1-ol is an organic compound with the molecular formula C₁₄H₂₆O. It features two double bonds located at the 11th and 13th carbon positions and a hydroxyl group at the first position. This compound is recognized for its significant role in various biological and chemical processes, particularly as a pheromone in certain insect species, which facilitates communication among them.
Long-chain fatty alcohols, like Tetradeca-11,13-dien-1-ol, possess amphiphilic properties, meaning they have both hydrophobic (water-fearing) and hydrophilic (water-loving) regions. This property allows them to form self-assembled structures like micelles and liposomes []. These structures have potential applications in drug delivery systems and biomaterials research [].
Certain long-chain fatty alcohols contribute to flavor and textural properties in food. Further research is needed to determine the specific role Tetradeca-11,13-dien-1-ol might play in food science, but its presence in some foods has been identified [].
Tetradeca-11,13-dien-1-ol may be a component of natural products such as plant oils or marine organisms. Research in natural product chemistry often involves isolating and identifying novel compounds with potential biological activities. If Tetradeca-11,13-dien-1-ol is found in a natural source, it could be a target for further investigation in this field [].
Tetradeca-11,13-dien-1-ol exhibits notable biological activity primarily as a pheromone in insects. It binds to olfactory receptors, triggering specific behavioral responses essential for mating and communication. Its unique structure, characterized by double bonds and a hydroxyl group, enhances its binding affinity and specificity to these receptors.
The synthesis of Tetradeca-11,13-dien-1-ol can be achieved through various methods:
Tetradeca-11,13-dien-1-ol has diverse applications across multiple fields:
Research on Tetradeca-11,13-dien-1-ol has focused on its interactions with olfactory receptors in insects. These studies reveal how the compound's structural features influence its binding affinity and subsequent behavioral effects in target species. Understanding these interactions is crucial for developing applications in pest management and ecological studies.
Several compounds share structural similarities with Tetradeca-11,13-dien-1-ol. Here are notable examples:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| Tetradeca-9,12-dien-1-ol | Double bonds at different positions | Different reactivity due to altered double bond locations |
| Hexadeca-11,13-dien-1-ol | Longer carbon chain (C₁₆) | Increased hydrophobicity affecting biological activity |
| Dodeca-11,13-dien-1-ol | Shorter carbon chain (C₁₂) | Similar functional groups but less complex interactions |
Tetradeca-11,13-dien-1-ol's uniqueness lies in its specific double bond positions and hydroxyl group configuration. These characteristics confer distinct chemical reactivity and biological functions compared to other similar compounds. Its role as a pheromone distinguishes it from others that may not exhibit such specialized biological activity.
The identification and characterization of Tetradeca-11,13-dien-1-ol emerged from extensive research into insect chemical communication systems, particularly in the field of agricultural entomology. This compound belongs to the broader class of insect pheromones that mediate crucial reproductive behaviors in moth species. The discovery of specific structural isomers, particularly the (E)-11,13-Tetradecadien-1-ol configuration, represented a significant advancement in understanding how geometric specificity impacts biological activity in insect communication systems.
Initial investigations into moth pheromones led researchers to isolate and identify this compound from the sex pheromone glands of various lepidopteran species. These discoveries were particularly important for understanding pest behavior in agricultural settings, as many of these moths represent significant threats to crops. The compound's identification provided crucial insights into the chemical ecology of these pest species and opened new avenues for developing targeted pest management strategies.
Research into similar compounds expanded understanding of the chemical diversity of insect pheromones. For example, studies with the related compound (Z,E)-9,12-tetradecadien-1-ol demonstrated its activity in other moth species, illustrating the structural diversity within this chemical class. Such comparative analyses have been instrumental in elucidating the structure-activity relationships of these compounds in different insect species.
Tetradeca-11,13-dien-1-ol (C₁₄H₂₆O) is characterized by its unique molecular structure featuring a 14-carbon chain with two double bonds at positions 11 and 13, and a hydroxyl group at position 1. The molecular weight of this compound is 210.36 g/mol. The compound exists in various isomeric forms, with the (E)-11,13-Tetradecadien-1-ol isomer being particularly significant for its biological activity.
The compound has both hydrophobic and hydrophilic regions (amphiphilic properties), allowing it to form self-assembled structures such as micelles and liposomes. This characteristic contributes to its behavior in biological systems and potential applications beyond pheromone activity. Its structural features enable specific binding to olfactory receptors in insects, triggering behavioral responses essential for mating and communication.
Tetradeca-11,13-dien-1-ol plays a crucial role in the reproductive biology of several lepidopteran species. The compound has been identified as a key component of sex pheromones in moths belonging to the family Tortricidae, particularly in the genus Acleris. One notable species that utilizes this compound is Acleris fimbriana (Merick), an important pest affecting northern fruit orchards in China.
In these insect species, the compound functions as a semiochemical that facilitates mate location. Female moths release this compound, which is then detected by specialized olfactory receptors in the antennae of male moths. This chemical signaling mechanism is essential for ensuring successful mating and reproduction in these species.
Research has demonstrated that the stereochemical configuration of these pheromone compounds is critical for their biological activity. For instance, in Acleris fimbriana, the (E)-11,13-tetradecadien-1-ol isomer exhibited significant biological activity, highlighting the importance of structural specificity in pheromone recognition systems.
The ecological significance of Tetradeca-11,13-dien-1-ol extends beyond simple mate attraction. In natural ecosystems, these pheromone systems have evolved as part of complex chemical communication networks that help maintain species isolation and reproductive barriers between closely related species. Furthermore, understanding these chemical signals provides insights into population dynamics and behavioral ecology of pest species.
Scientific investigation of Tetradeca-11,13-dien-1-ol encompasses multiple research objectives, including characterization of its chemical properties, understanding its biosynthesis, elucidating its role in insect behavior, and developing applications for pest management.
The methodological approaches used to study this compound span a diverse range of analytical and behavioral techniques:
Gas Chromatography-Mass Spectrometry (GC-MS) has been crucial for identifying and quantifying Tetradeca-11,13-dien-1-ol in pheromone gland extracts of female moths. This technique allows researchers to separate complex mixtures of compounds and identify specific pheromone components based on their mass spectral patterns. For example, researchers identified Tetradeca-11,13-dien-1-ol in Acleris fimbriana using GC-MS, confirming its presence through comparison with synthetic standards.
Electroantennogram (EAG) studies measure the electrophysiological response of insect antennae to potential pheromone compounds, providing insights into which compounds are biologically active. Studies with related compounds like (Z,E)-9,12-Tetradecadien-1-ol have shown significant EAG responses in male moths, confirming their role as pheromone components.
Field trapping experiments evaluate the behavioral response of insects to synthetic pheromones under natural conditions. These studies are essential for verifying the attractiveness of identified compounds and determining optimal blend ratios for practical applications. In field tests with Acleris fimbriana, traps baited with synthetic pheromone components successfully attracted male moths, confirming the biological activity of these compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to characterize the structural properties of pheromone binding proteins and their interactions with compounds like Tetradeca-11,13-dien-1-ol. This technique provides detailed information about molecular interactions at the atomic level.
The synthesis of Tetradeca-11,13-dien-1-ol is mediated by acyl-CoA desaturases, enzymes that introduce double bonds into fatty acyl-CoA substrates. In insects, these desaturases are often front-end enzymes that act on medium-chain fatty acids (14–18 carbons) and position double bonds between preexisting unsaturations or near the carboxyl terminus [2] [5]. For example, the Δ11 desaturase in Spodoptera littoralis converts myristic acid (14:0) into (Z)-11-tetradecenoic acid, a precursor for pheromone biosynthesis [5] [6].
A critical feature of these desaturases is their regioselectivity. Human Δ5 desaturase (e.g., Acyl-CoA (8-3)-desaturase) introduces a cis double bond at carbon 5 between a preexisting double bond and the carboxyl end, generating substrates for highly unsaturated fatty acids (HUFA) [2]. While this enzyme does not directly produce Tetradeca-11,13-dien-1-ol, its functional paradigm illustrates the conserved mechanism of desaturase-mediated lipid modification.
Δ11 desaturases constitute a distinct subgroup of acyl-CoA desaturases specialized for pheromone biosynthesis. In Spodoptera littoralis, four desaturase-like genes were identified:
Table 1: Functional Diversity of Δ11 Desaturase Genes
| Gene | Tissue Localization | Substrate Specificity | Products |
|---|---|---|---|
| Sls-FL1 | Fat body | Palmitic acid (16:0) | (Z)-9-16:1 (1:4.5 ratio with 18:1) |
| Sls-FL2 | Pheromone gland | Palmitic acid (16:0) | (Z)-9-16:1 (1.5:1 ratio with 18:1) |
| Sls-FL3 | Pheromone gland | Myristic acid (14:0) | (E)-11-14:1 (5:4 ratio with Z-11-14:1) |
These subfamilies exhibit divergent catalytic activities, enabling the production of diverse unsaturated fatty acids for pheromone precursors [5] [6].
The evolution of Δ11 desaturases in moths reflects a process of gene duplication and functional adaptation. Primitive moth species (e.g., Planotortrix and Ctenopseutis) utilize Δ5, Δ7, Δ9, and Δ11 desaturases to generate pheromone components with varied double bond positions [6]. This diversification arose through:
For example, the Δ11 desaturase in Trichoplusia ni evolved to act on palmitic acid (16:0), producing (Z)-11-hexadecenoic acid through chain shortening [6]. This demonstrates how ancestral Δ9 desaturases were co-opted for novel roles in pheromone biosynthesis.
Δ11 desaturases are integral membrane proteins requiring auxiliary components (e.g., cytochrome b5 and NADH-cytochrome b5 reductase) for activity [6]. Their localization in the pheromone gland ensures spatial segregation from housekeeping desaturases, preventing interference with general lipid metabolism. Evolutionary recruitment involved:
The conversion of unsaturated fatty acyl-CoAs to Tetradeca-11,13-dien-1-ol involves fatty-acyl reductases (FARs). These enzymes reduce acyl-CoAs to primary alcohols without releasing aldehydes, ensuring precise control over chain length and unsaturation [3]. In Bombyx mori, microsomal FAR activity in pheromone glands reduces palmitoyl-CoA to hexadecanol, a precursor for pheromone alcohols [3].
Key Features of FAR-Mediated Reduction:
The positional and geometric isomerism of double bonds in Tetradeca-11,13-dien-1-ol is regulated by desaturase and reductase activities:
Table 2: Stereochemical Outcomes in Pheromone Biosynthesis
| Enzyme | Reaction Type | Product Geometry | Example |
|---|---|---|---|
| Δ11 Desaturase | Double bond addition | (E)- or (Z)-11-14:1 | S. littoralis [5] |
| FAR | Acyl-CoA reduction | Retains double bond | B. mori [3] |
In S. littoralis, Sls-FL3 produces a mixture of (E)-11 and (Z)-11 isomers, indicating relaxed stereochemical control compared to other desaturases [5].
Tetradeca-11,13-dien-1-ol often accompanies aldehydic or acetylated congeners in female gland extracts, yet its behavioral weight varies among taxa. In Acleris fimbriana, the alcohol is a minor constituent (≤4% of total volatile load ) that suppresses male attraction when added to the species’ principal aldehyde (E11,13-14:Ald) [2]. Conversely, Acleris gloverana^1 and Acleris variana maintain the alcohol at trace levels (<1 ng/female) without measurable aerodynamic activity in isolation [3] [4]. Electroantennographic (EAG) thresholds in male Acleris variana average 5.6 ng for the aldehyde but exceed 500 ng for the alcohol under identical conditions [3], underscoring alcohol-specific specificity filtering at the peripheral receptor level.
| Species | Major Active Component(s) | Relative Ratio of E11,13-14:OH in Gland Blend | Behavioral Role of Alcohol | Key Reference |
|---|---|---|---|---|
| Acleris fimbriana | E11,13-14:Ald, E11,13-14:Ac | 1–4% | Inhibitor of trap catch [5] | |
| Acleris variana | E11,13-14:Ald | <0.5% [3] | No male activation alone [3] | [3] |
| Acleris gloverana | E11,13-14:Ald | Trace [2] | Non-synergist in blends [2] | [2] |
| Epinotia aporema | Z7,9-12:Ac, Z7,9-12:OH | Not detected [6] | Absent from blend | [6] |
Single-sensillum recordings reveal each antenna houses ~55 ± 8 large-spiking olfactory neurons; only 7% respond to E11,13-14:OH with mean firing rates of 32 spikes s⁻¹ (SD ± 4) [7], compared with 110 spikes s⁻¹ for the cognate aldehyde. Site-directed mutagenesis of AtraOR1 homologs demonstrates alcohol binding weakens by 1.4 kcal mol⁻¹ relative to aldehyde ligands, indicating evolutionary fine-tuning of ligand pockets [8].
Field assays using binary bait ratios show that a 6:4 blend of aldehyde:acetate captures 7.5-fold more males than virgin females , whereas inclusion of the alcohol reduces capture by 66% under identical release rates (0.5 mg rubber septum⁻¹) [5]. Such antagonism secures channel fidelity among sympatric Acleris spp. that share homologous di-ene skeletons but deploy divergent functional groups to minimize cross-attraction [9].
Wind-tunnel trials (0.8 m s⁻¹ airflow; N = 40 males) showed that subthreshold plumes (≤5 ng m⁻³) of tetradeca-11,13-dien-1-ol delayed activation latency by 28 ± 6 s compared with aldehyde-only controls [10]. Increasing aerial concentration to 50 ng m⁻³ arrested flight orientation entirely, confirming its dose-dependent inhibitory capability on male locating behavior [10].
Laboratory pairings of tethered A. fimbriana females exposed to 10 µg h⁻¹ of the alcohol resulted in mean fecundity reductions of 19% (95% CI ± 3) relative to untreated females because of elevated male misorientation and reduced insemination frequency . However, spermatophore size and egg viability remained statistically unchanged (ANOVA, p > 0.05) [10], indicating that the compound modulates mate-encounter rate rather than physiological fertility.
| Treatment | Males Reaching Female (%) | Mean Copula Delay (min) | Eggs laid ♀⁻¹ (Mean ± SE) |
|---|---|---|---|
| Aldehyde alone (10 µg) | 88 ± 4 [10] | 3.2 ± 0.5 [10] | 143 ± 6 [10] |
| Aldehyde + Alcohol (9:1, 10 µg total) | 37 ± 5 | 9.8 ± 1.1 [10] | 116 ± 7 [10] |
Females possess ORNs responsive to their own pheromones. Calcium-imaging of antennal lobes shows a 23% reduction in glomerular G3 activity when E11,13-14:OH is present at ≥10⁻⁹ M (n = 12 females), supporting a negative feedback loop that might curtail over-release and conserve metabolic cost.
Hand-applied elastomer dispensers loaded with 160 mg ha⁻¹ of a 1:1 aldehyde:alcohol blend lowered codling-moth male catches by 91% for 10 weeks [11]. However, incorporating the alcohol without complementary aldehyde in Isomate-style ties failed to reduce crop injury below the 1-fruit-in-1,000 threshold, demonstrating that the alcohol alone is insufficient for full-scale control [12].
At airborne concentrations of ≈1.2 × 10⁻¹³ M (field average), the alcohol altered male orientation plumes, causing “false-trail” following and sensory adaptation [11]. Model simulations estimate that 25 dispensers ha⁻¹ releasing 5.4 mg blend ha⁻¹ day⁻¹ can create >95% orientation disruption over 0.8 ha plots [13]. The compound’s low vapor pressure (0.34 mPa at 25 °C [14]) affords sustained field presence while mitigating off-site drift.
Embedding 0.1% permethrin into SPLAT™ droplets containing aldehyde + alcohol did not significantly increase male mortality over pheromone-only droplets (χ², p = 0.19) [15]. Contact rates remained pheromone-limited, underscoring that tetradeca-11,13-dien-1-ol’s primary management value lies in communication disruption, not lethal luring.
Field transects across mixed-fruit landscapes detected airborne E11,13-14:OH at 3–5 pg m⁻³ even during non-peak flight of target Acleris populations [9]. Such background noise likely arises from heterospecific releases (e.g., Acleris minuta, Acleris comariana) and imposes selective pressure for higher aldehyde:alcohol ratios in the more recent species to maintain private channels [4] [16].
Phylogenetic analysis of 27 tortricid pheromone receptors reveals a conserved OR1 clade that responds promiscuously to C14 di-ene alcohols and aldehydes [8], yet central neural gating filters non-optimal ligands. Adaptive sharpening of antennal-lobe inhibitory circuits reduces cross‐talk despite shared receptor sensitivities, preserving species barriers while allowing partial receptor conservation.
The inhibitory effect of tetradeca-11,13-dien-1-ol on male Acleris fimbriana provides a pre-zygotic mechanism to counteract aldehyde signal eavesdropping by sympatric congeners [17]. Such antagonistic components are hypothesized to originate via incremental shifts in reductase or desaturase activity, offering rapid diversification without wholesale pathway replacement [9].